3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole
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Overview
Description
3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.21680947 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds containing indole systems have been explored for their antitumor activity. Specifically, bis-indole derivatives, which may share structural similarities with the compound , have shown promising results against human cell lines. These derivatives were evaluated for their antitumor activity, with some displaying significant effects. Their mechanism of action includes proteasome inhibition and inhibition of plasma membrane electron transport, highlighting their potential in cancer research and therapy (Andreani et al., 2008).
Synthesis and Chemical Transformations
Research has also focused on the synthetic utility of compounds containing piperazine and indole moieties. For instance, the A3 coupling reaction between N-ethylpiperazine and electron-rich aromatic aldehydes forms adducts that provide efficient access to alkynyl indoles, demonstrating the compound's role in facilitating organic synthesis and the production of potentially biologically active molecules (Kerim & El Kaim, 2016).
Corrosion Inhibition
Studies have investigated the efficacy of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic conditions. These investigations revealed that the structural features of indole derivatives significantly influence their corrosion inhibition performance, providing insights into their application in material protection and extending the lifespan of metals in corrosive environments (Verma et al., 2016).
Drug Synthesis and Process Development
The compound has been highlighted in the context of synthesizing new drugs, particularly for enhancing 5-HT neurotransmission. Process development research aimed at creating a safe, large-scale synthesis method without relying on chromatography illustrates the compound's relevance in pharmaceutical manufacturing and its potential application in developing antidepressant drugs (Anderson et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-21(15-17-16-24-19-6-2-1-5-18(17)19)27-13-11-26(12-14-27)20-7-8-23-22(25-20)28-9-3-4-10-28/h1-2,5-8,16,24H,3-4,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOXOAGQAGQWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.